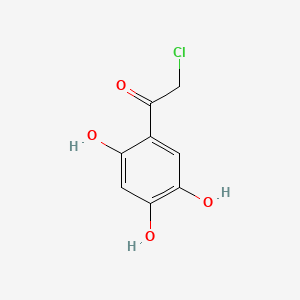

2-Chloro-1-(2,4,5-trihydroxyphenyl)ethanone

Description

Properties

IUPAC Name |

2-chloro-1-(2,4,5-trihydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2,10-12H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHUGJRDNMGIHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)O)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation of Phloroglucinol with Chloroacetyl Chloride

The most well-documented and widely used synthetic route to 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone involves the Friedel-Crafts acylation of phloroglucinol (1,3,5-trihydroxybenzene) with chloroacetyl chloride under anhydrous conditions. This method is notable for its high yield and relative simplicity.

- Dissolve phloroglucinol (10.0 g, 79.30 mmol) in 80 mL of anhydrous 1,2-dichloroethane.

- Cool the solution to 0°C and slowly add aluminum chloride (21 g, 158.59 mmol) while stirring.

- After stirring for 5 minutes, add chloroacetyl chloride (10.8 g, 95.15 mmol) dropwise over 30 minutes.

- Gradually raise the temperature to 90°C and reflux the mixture for 10 hours.

- Upon completion, quench the reaction by pouring the mixture into 300 mL of ice water containing 12 mL of concentrated hydrochloric acid.

- Stir vigorously and allow the orange-yellow solid to precipitate.

- Collect the solid by suction filtration.

- The product, 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone, is obtained as an orange-yellow solid.

- The reported yield is approximately 85% under these conditions.

$$

\text{Phloroglucinol} + \text{Chloroacetyl chloride} \xrightarrow[\text{reflux, 10 h}]{\text{AlCl}_3, \text{1,2-dichloroethane}} \text{2-Chloro-1-(2,4,6-trihydroxyphenyl)ethanone}

$$

Alternative Synthetic Routes

Other synthetic approaches include:

Reaction of 2,4,6-trihydroxyacetophenone with Thionyl Chloride: This method introduces the chloro group at the alpha position of the ethanone moiety by chlorination of the acetyl side chain. It is less commonly used industrially but provides a straightforward chlorination pathway.

Protection-Deprotection Strategies: To improve selectivity and yield, hydroxyl groups of phloroglucinol can be temporarily protected (e.g., as methoxymethyl or acetyl ethers) before acylation, followed by deprotection after the reaction to yield the target compound with minimal side reactions.

Reaction Conditions and Optimization

| Parameter | Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous 1,2-dichloroethane | Ensures dry environment for Friedel-Crafts |

| Catalyst | Aluminum chloride (AlCl₃) | Lewis acid catalyst, used in excess |

| Temperature | 0°C initial, then reflux at 90°C | Controls reaction rate and selectivity |

| Reaction time | 10 hours | Sufficient for complete acylation |

| Quenching agent | Ice water with concentrated HCl | Neutralizes catalyst and precipitates product |

| Yield | ~85% | High yield with proper control |

Purification and Characterization

- Purification: The crude product is purified by recrystallization from ethanol/water mixtures to achieve purity levels exceeding 95%.

- Characterization Techniques:

- Fourier Transform Infrared Spectroscopy (FT-IR): Characteristic carbonyl stretch near 1680 cm⁻¹.

- Nuclear Magnetic Resonance (¹H NMR): Aromatic proton singlets between δ 6.1–6.3 ppm.

- High-Performance Liquid Chromatography (HPLC): Used with C18 columns and acetonitrile/water mobile phases to confirm purity.

- Mass Spectrometry (MS): Confirms molecular weight of 202.59 g/mol.

Industrial Scale Preparation

Industrial synthesis follows the Friedel-Crafts acylation route with scaled-up reactors under controlled temperature and anhydrous conditions. Key considerations include:

- Maintaining strict moisture exclusion to prevent hydrolysis.

- Efficient stirring and temperature control to optimize reaction kinetics.

- Post-reaction quenching with acidified ice water to maximize product precipitation.

- Use of recrystallization and solvent washes for impurity removal.

This approach yields high-purity product suitable for pharmaceutical or research applications.

Reaction Mechanisms and Further Transformations

Mechanism of Friedel-Crafts Acylation

- Aluminum chloride coordinates with chloroacetyl chloride, generating a highly electrophilic acylium ion.

- The activated electrophile undergoes electrophilic aromatic substitution on phloroglucinol, preferentially at the 1-position relative to hydroxyl groups.

- The chloro substituent remains intact on the ethanone side chain, yielding the chlorinated product.

Subsequent Chemical Reactions

- Oxidation: The compound can be oxidized to quinone derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction: The chloro group can be reduced to hydroxyl groups using sodium borohydride or lithium aluminum hydride.

- Nucleophilic Substitution: The chloro substituent is reactive toward nucleophiles such as amines or thiols, enabling synthesis of diverse derivatives.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Phloroglucinol | Chloroacetyl chloride, AlCl₃, 1,2-DCE, reflux 90°C, 10 h | 85 | Most common, high yield |

| Chlorination of Acetophenone | 2,4,6-Trihydroxyacetophenone | Thionyl chloride, reflux | Moderate | Alternative chlorination route |

| Protection-Deprotection Route | Protected phloroglucinol | Acylation followed by deprotection | Variable | Improves selectivity |

Scientific Research Applications

2-Chloro-1-(2,4,5-trihydroxyphenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4,5-trihydroxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups on the phenyl ring can form hydrogen bonds with active site residues, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

- Halogen Effects : Chlorine at the acetyl position increases electrophilicity, facilitating nucleophilic substitution reactions, while fluorine substituents (e.g., in trifluorophenyl analogs) enhance stability and lipophilicity .

Biological Activity

2-Chloro-1-(2,4,5-trihydroxyphenyl)ethanone is an organic compound characterized by the molecular formula CHClO. It consists of a chloro group and three hydroxyl groups attached to a phenyl ring, which positions it as a derivative of acetophenone. This unique structural arrangement contributes to its diverse chemical reactivity and potential biological activities, making it a subject of interest in various fields of research.

Antioxidant Properties

Research indicates that this compound may exhibit significant antioxidant properties . Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases. The presence of multiple hydroxyl groups in this compound enhances its ability to scavenge free radicals, potentially offering protective effects against oxidative stress-related conditions.

Cholesterol Metabolism

Another notable biological activity of this compound is its influence on cholesterol metabolism . It has been suggested that this compound may enhance the activity of cholesterol 7 alpha-hydroxylase, an enzyme critical for converting cholesterol into bile acids. This mechanism could have implications for lipid metabolism and cardiovascular health, positioning the compound as a potential therapeutic agent in managing cholesterol levels.

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,4,6-Trihydroxyacetophenone | Lacks the chloro group but shares hydroxyl groups | Antioxidant properties |

| 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethanone | Similar structure but different hydroxyl positions | Potential anticancer activity |

| 1-(2,4,5-Trihydroxyphenyl)ethanone | Lacks the chloro substituent; focuses on hydroxyl interactions | Antioxidant activity |

This table highlights the distinct biological activities associated with each compound while emphasizing the unique contributions of this compound due to its specific functional group arrangement.

Study on Antioxidant Activity

In a study examining the antioxidant capacity of various phenolic compounds, derivatives similar to this compound demonstrated significant radical scavenging abilities. These findings suggest that compounds with multiple hydroxyl groups can effectively mitigate oxidative damage in cellular systems.

Investigation into Lipid Metabolism

A recent investigation explored the role of phenolic compounds in lipid metabolism regulation. The study found that certain derivatives could enhance the expression of enzymes involved in cholesterol metabolism. Although direct studies on this compound are sparse, its structural characteristics imply potential benefits in this area.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-1-(2,4,5-trihydroxyphenyl)ethanone?

The compound is typically synthesized via multi-step organic reactions. A common approach involves Friedel-Crafts acylation, where a phenolic substrate reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification often employs recrystallization from ethanol or methanol to isolate the crystalline product . Alternative routes may involve halogenation of precursor ethanones under controlled conditions, followed by hydroxylation steps .

Q. How can the structure of this compound be confirmed experimentally?

Structural confirmation requires a combination of spectroscopic techniques:

- NMR Spectroscopy : H and C NMR can identify aromatic protons (δ 6.5–7.5 ppm) and carbonyl groups (δ 190–210 ppm). The hydroxyl protons may appear as broad signals in DMSO-d₆ .

- IR Spectroscopy : Strong absorption bands for C=O (~1700 cm⁻¹), phenolic O–H (~3200–3500 cm⁻¹), and C–Cl (~600–800 cm⁻¹) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 202.59 (C₈H₇ClO₄) .

Q. What solvents are optimal for dissolving this compound in experimental settings?

The compound exhibits good solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its hydroxyl and carbonyl groups. Methanol and ethanol are suitable for recrystallization, while aqueous solubility is limited unless deprotonated under basic conditions .

Advanced Research Questions

Q. How can oxidative pathways of this compound be leveraged to synthesize quinones?

Controlled oxidation with agents like KMnO₄ or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can convert the trihydroxyphenyl moiety into a quinone structure. Reaction conditions (pH, temperature) must be optimized to prevent over-oxidation. Mechanistic studies suggest single-electron transfer (SET) pathways dominate in acidic media .

Q. What biocatalytic strategies are effective for enantioselective modifications?

Acinetobacter sp. strains have been used to mediate asymmetric reductions of similar chloro-ethanones. For example, optimizing pH (6.0–8.0) and ionic strength (0.05–0.2 M phosphate buffer) enhances enzyme activity and stereoselectivity (>99.9% ee). Immobilized whole-cell catalysts improve reusability .

Q. How should researchers address contradictions in reaction yield data under varying conditions?

Contradictions often arise from competing reaction pathways. For instance, pH variations (6.0–8.0) in biocatalytic reductions significantly impact membrane permeability and enzyme-substrate binding, altering yields (e.g., 56.2% at pH 7.6 vs. lower yields at extremes). Systematic DOE (Design of Experiments) and kinetic profiling are recommended to identify optimal parameters .

Q. What strategies ensure the compound’s stability during storage?

Store the compound in amber vials at –20°C under inert gas (N₂ or Ar) to prevent degradation via hydrolysis or oxidation. Lyophilization improves long-term stability. Avoid exposure to light, moisture, and strong acids/bases .

Q. Which analytical methods are most effective for purity assessment?

Q. How do substituent positions influence reactivity in nucleophilic substitutions?

The 2-chloro group adjacent to the carbonyl is highly electrophilic, favoring SN₂ reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the 2,4,5-trihydroxyphenyl ring may slow kinetics, requiring elevated temperatures (60–80°C) or phase-transfer catalysts .

Q. What toxicity profiles should inform laboratory handling protocols?

While specific toxicity data are limited, structural analogs suggest potential irritancy. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Acute exposure requires rinsing with water; dispose of waste via certified hazardous waste channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.